molecular formula C15H14INOS B11096842 2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide

2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide

Cat. No.: B11096842
M. Wt: 383.2 g/mol
InChI Key: GYFFRUBDSPDKLZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide is an organic compound that features a benzylsulfanyl group and an iodophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with benzyl mercaptan in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to moderate heating

The reaction proceeds through nucleophilic substitution, where the benzyl mercaptan attacks the electrophilic carbon of the acetamide group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Sodium azide or potassium thiocyanate

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Azides, thiocyanates, or other substituted derivatives

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The iodophenyl group may facilitate binding to aromatic residues in proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide is unique due to the presence of both benzylsulfanyl and iodophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H14INOS

Molecular Weight

383.2 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C15H14INOS/c16-13-6-8-14(9-7-13)17-15(18)11-19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)

InChI Key

GYFFRUBDSPDKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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